molecular formula C9H4BrClO2 B8289479 6-Bromo-8-chlorocoumarin

6-Bromo-8-chlorocoumarin

Cat. No. B8289479
M. Wt: 259.48 g/mol
InChI Key: BFNNJTYAPVFZKH-UHFFFAOYSA-N
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Patent
US06172256B2

Procedure details

To a 5L round bottom flask fitted with a mechanical stirrer and condenser was placed 3-chloro-5-bromosalicylaldehyde (554.1 g, 2.35 mol, 1 equiv.), acetic anhydride (1203 g, 11.8 mol, 5 equiv.) and triethylamine (237.4 g, 2.35 mol, 1 equiv.). The reaction solution was heated at reflux (131-141° C.) overnight. The dark brown reaction mixture was cooled to 50° C. and ice (2 L) added (ice-bath cooling) with stirring. After one hour the mixture was filtered and the filtrate combined with EtOH (1 L). To this mixture was added EtOH (300 mL) and the reaction mixture stirred for one hour. The precipitate that formed was collected by filtration and washed with water: EtOH (3×1.3 L), vacuum and dried then dried on a fluid-bed drier. The total isolated yield is 563 g or 92%.
[Compound]
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
554.1 g
Type
reactant
Reaction Step Two
Quantity
1203 g
Type
reactant
Reaction Step Three
Quantity
237.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([Br:10])[CH:7]=[C:4]([CH:5]=O)[C:3]=1[OH:11].[C:12](OC(=O)C)(=[O:14])[CH3:13].C(N(CC)CC)C>>[Br:10][C:8]1[CH:7]=[C:4]2[C:3](=[C:2]([Cl:1])[CH:9]=1)[O:11][C:12](=[O:14])[CH:13]=[CH:5]2

Inputs

Step One
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
554.1 g
Type
reactant
Smiles
ClC1=C(C(C=O)=CC(=C1)Br)O
Step Three
Name
Quantity
1203 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
237.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
ice
Quantity
2 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
136 (± 5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
The dark brown reaction mixture was cooled to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
(ice-bath cooling)
FILTRATION
Type
FILTRATION
Details
After one hour the mixture was filtered
Duration
1 h
ADDITION
Type
ADDITION
Details
To this mixture was added EtOH (300 mL)
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
EtOH (3×1.3 L), vacuum and dried
CUSTOM
Type
CUSTOM
Details
then dried on a fluid-bed drier
CUSTOM
Type
CUSTOM
Details
The total isolated yield is 563 g or 92%

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C=CC(OC2=C(C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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